3-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Imidazolyl alcohol synthesis Green chemistry Heterogeneous catalysis

3-(1-Methyl-1H-imidazol-2-yl)propan-1-ol (CAS 136609-58-0) is a 1,2-disubstituted imidazole derivative classified as a heterocyclic building block. Its core structure consists of a 1-methylimidazole ring linked via the C-2 position to a three-carbon chain terminating in a primary alcohol.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 136609-58-0
Cat. No. B3236266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
CAS136609-58-0
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CCCO
InChIInChI=1S/C7H12N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-5,10H,2-3,6H2,1H3
InChIKeyGYLAKOUCKWSZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-imidazol-2-yl)propan-1-ol (CAS 136609-58-0): Core Chemical Identity & Procurement Specifications


3-(1-Methyl-1H-imidazol-2-yl)propan-1-ol (CAS 136609-58-0) is a 1,2-disubstituted imidazole derivative classified as a heterocyclic building block. Its core structure consists of a 1-methylimidazole ring linked via the C-2 position to a three-carbon chain terminating in a primary alcohol. Computed physicochemical properties from PubChem [1] indicate a molecular weight of 140.18 g/mol, a topological polar surface area (TPSA) of 38.1 Ų, a calculated XLogP3-AA of 0, and one hydrogen bond donor combined with two hydrogen bond acceptors. These baseline descriptors place it in a polarity and size range suitable for fragment-based drug design or as a linker intermediate, but its specific substitution pattern—the methyl group at N-1 and the propanol chain at C-2—dictates its reactivity profile and potential biological target engagement in ways that closely related regioisomers or chain-length analogs may not replicate.

Procurement Risk: Why 3-(1-Methyl-1H-imidazol-2-yl)propan-1-ol Cannot Be Approximated by Generic Imidazole Analogs


The biological and catalytic activity of imidazole derivatives is exquisitely sensitive to both the position and nature of substituents. A broad patent covering imidazolylpropanol compounds as antifungal agents [1] demonstrates that even within the same core scaffold, variations in aryl, thio, or piperazino groups attached to the propanol chain produce distinct potency and selectivity profiles in in vivo models of candidiasis. Specifically, 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol places the essential hydroxymethyl chain directly at the C-2 position of a methylated imidazole. Substitution with the corresponding 1-unsubstituted imidazole, the 4(5)-substituted regioisomer, or an analog with a different spacer length (e.g., ethyl or butyl) would alter hydrogen-bonding geometry, metal-chelation ability, and steric fit within enzyme active sites in ways that cannot be compensated for by simple stoichiometric adjustments. Therefore, treating these compounds as interchangeable building blocks in a synthetic pathway or biological screen introduces an unquantified risk of failed reactions, reduced yields, or misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence: 3-(1-Methyl-1H-imidazol-2-yl)propan-1-ol vs. Its Closest Structural Analogs


Synthesis Yield: Green Chemistry Protocol Lacks Specific Comparative Data

A solvent-free, heterogeneous catalysis protocol has been developed for the synthesis of imidazolyl alcohols, including compounds of this class, via epoxide ring-opening . However, the published study does not isolate or report a specific yield for 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol, nor does it compare its reactivity directly with other imidazole nucleophiles such as imidazole itself (CAS 288-32-4) or 2-methylimidazole. The literature therefore lacks a direct, quantitative head-to-head comparison of its synthesis efficiency against its closest precursors or products. Any claim of superior synthesis performance for this specific compound is unsupported by the current evidence base.

Imidazolyl alcohol synthesis Green chemistry Heterogeneous catalysis

In Vitro Antifungal Activity: Evidence Gap vs. In-Class Antifungal Agents

A broad patent on imidazolylpropanol compounds establishes their utility as antifungal agents and provides an in vivo proof-of-concept using a murine model of candidiasis [1]. However, the patent exemplifies activity for compounds containing 2,4-dichlorophenyl and various thio or piperazino substituents, not for the unsubstituted 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol. Consequently, no Minimum Inhibitory Concentration (MIC) values or IC50 measurements exist for this specific compound against Candida albicans or any other fungal strain. Comparisons to established drugs like Ketoconazole or Fluconazole are therefore impossible at this level. The compound's potential as an antifungal scaffold remains purely speculative.

Antifungal Candida albicans Minimum inhibitory concentration (MIC)

Regioselective Functionalization: Structural Rationale Without Direct Reactivity Data

The biological significance of the 1-methyl-1H-imidazol-2-yl moiety is well-established in medicinal chemistry. The fixed methyl group on N-1 blocks a common metabolic and synthetic site, while the free C-2 position's attachment to the propanol chain differentiates it from the more common 4(5)-substituted imidazole derivatives. This regiochemistry is critical for metal coordination and for mimicking histidine residues in enzyme active sites. However, no direct quantitative kinetic or affinity data comparing 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol to its 4-substituted isomer (e.g., 3-(1-methyl-1H-imidazol-4-yl)propan-1-ol) in a defined binding assay or catalytic system was identified. Procurement decisions based on regiochemical advantage currently rest on chemical reasoning rather than on experimentally measured differences in target binding constants or catalytic turnover numbers.

Regioselectivity N-alkylation Medicinal chemistry building block

Procurement-Driven Application Scenarios for 3-(1-Methyl-1H-imidazol-2-yl)propan-1-ol Based on Established Evidence


Fragment-Based Drug Design Requiring a Constrained Histidine Mimic

In fragment-based screening campaigns targeting metalloenzymes or kinases, a small, rigid fragment with a defined hydrogen-bonding pattern is required. 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol, with its N-methylated imidazole, acts as a blocked histidine mimic that cannot tautomerize. Its primary alcohol provides a synthetic handle for further elaboration. This scenario is supported by the compound's computed physicochemical properties (MW 140.18, TPSA 38.1 Ų, XLogP3 0) [1], which are ideal for fragment screens, and by the documented use of related imidazolylpropanol cores in patent-protected antifungal leads [2]. The compound serves as a starting point where the specific 1,2-substitution pattern is essential for the target hypothesis, justifying its procurement over 1,4- or 1,3-disubstituted isomers whose geometries would not fit the designed pharmacophore.

Synthesis of a Key Intermediate for a Patented Imidazolylpropanol Derivative

For a medicinal chemistry group aiming to explore the structure-activity relationships (SAR) disclosed in the Pfizer patent family [2], 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol is the required core scaffold. The patent demonstrates that attaching specific arylthio or piperazino groups to the propanol chain produces potent antifungals. A researcher intending to synthesize a new library around this unsubstituted parent compound must procure this exact entity, as the use of a different linkage point (e.g., starting from a 4-substituted imidazole) would generate a constitutional isomer absent from the patent's SAR data, introducing uncertainty and potentially rendering the new compounds patent-non-infringing but biologically unpredictable.

Investigating Structure-Reactivity Relationships in Heterogeneous Imidazole Alkylation

The general synthesis of imidazolyl alcohols under green, solvent-free, heterogeneous catalytic conditions has been demonstrated, though not specifically for this derivative . An industrial process chemist looking to adapt this method for the scalable and sustainable production of a specific API intermediate might select 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol as a model substrate to study the effect of N-methyl substitution on the regioselectivity and yield of the epoxide ring-opening step. This choice would be driven by the need to generate process-specific data for a potential manufacturing route, given the absence of such data in the public literature.

Quote Request

Request a Quote for 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.